(2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-pyridin-4-yloxypropane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-5-7(11)6-12-8-1-3-9-4-2-8/h1-4,7,10-11H,5-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKZUFIWBUAHTM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1OC[C@@H](CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579841 | |
| Record name | (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821806-13-7 | |
| Record name | (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2r 3 Pyridin 4 Yl Oxy Propane 1,2 Diol and Its Stereoisomers
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods leverage the high selectivity of enzymes to achieve specific stereochemical outcomes, often under mild reaction conditions. These approaches are particularly effective for the preparation of enantiomerically pure compounds like (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol.
Biocatalytic Strategies for Enantioselective Preparation
Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral diols. One common strategy involves the kinetic resolution of a racemic mixture of 3-[(Pyridin-4-yl)oxy]propane-1,2-diol or its derivatives. Lipases are frequently employed for this purpose due to their broad substrate specificity and high enantioselectivity. nih.govmdpi.com
For instance, a racemic mixture of the corresponding acetate (B1210297), 3-[(pyridin-4-yl)oxy]propane-1,2-diyl diacetate, can be subjected to enzymatic hydrolysis. A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase, can selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess. mdpi.comnih.gov The choice of enzyme, solvent, and reaction conditions is crucial for achieving high conversion and enantioselectivity.
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Pseudomonas fluorescens Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | mdpi.com |
| Thermomyces lanuginosus Lipase | rac-1-(naphthalen-1-yloxy)propan-2-yl acetate | (R)-1-(naphthalen-1-yloxy)propan-2-ol | >99% | mdpi.com |
| Lipase PS (Amano) | Racemic bicyclic alcohol acetate | (S)-alcohol | 96:4 e.r. | mdpi.com |
Enzymatic Kinetic Resolution and Asymmetric Biotransformations
Enzymatic kinetic resolution is a widely adopted method for separating enantiomers. This can be achieved through either enantioselective hydrolysis of a racemic ester or enantioselective acylation of a racemic alcohol. In the context of synthesizing this compound, a racemic mixture of the diol can be subjected to acylation using an acyl donor like vinyl acetate in the presence of a lipase. The enzyme will preferentially acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. mdpi.com
Alternatively, asymmetric biotransformations can be employed to create the desired stereocenter from a prochiral substrate. For example, the asymmetric reduction of a ketone precursor, such as 1-[(pyridin-4-yl)oxy]propan-2-one, using an alcohol dehydrogenase (ADH) can yield the corresponding (R)-alcohol with high enantioselectivity.
| Method | Enzyme | Starting Material | Product | Key Feature | Reference |
| Kinetic Resolution (Hydrolysis) | Lipase PS (Amano) | Racemic acetate | Enantioenriched alcohol | High enantiomeric ratio | mdpi.com |
| Kinetic Resolution (Acetylation) | Pseudomonas fluorescens Lipase | Racemic alcohol | Enantioenriched acetate | Selective acylation | mdpi.com |
| Dynamic Kinetic Resolution | Lipase and Ruthenium catalyst | Racemic 2-(quinolin-8-yl)benzylalcohol | Enantiopure acetate | In situ racemization | nih.gov |
Asymmetric Organic Synthesis Strategies
Asymmetric organic synthesis provides a range of powerful tools for the construction of chiral molecules with high stereocontrol, avoiding the need for resolution of racemic mixtures.
Stereoselective Etherification Reactions with Chiral Diols
A highly effective and direct approach to this compound involves the stereoselective ring-opening of a chiral epoxide with 4-hydroxypyridine (B47283). The use of a commercially available and enantiomerically pure starting material such as (R)-glycidol ensures the desired stereochemistry in the final product. The reaction is typically catalyzed by a base, which facilitates the nucleophilic attack of the phenoxide on the less hindered carbon of the epoxide ring.
This method is attractive due to its atom economy and the direct formation of the target molecule. The reaction conditions can be optimized to ensure high regioselectivity and yield.
Chiral Auxiliary and Asymmetric Catalysis in Propane-1,2-diol Construction
Chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.org For the synthesis of the propane-1,2-diol backbone, a chiral auxiliary can be attached to a precursor molecule to control the formation of the stereocenters. After the desired stereochemistry is established, the auxiliary is removed.
Asymmetric catalysis offers a more efficient alternative where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product. For instance, asymmetric dihydroxylation of an allylic precursor, allyl 4-pyridyl ether, using a chiral osmium catalyst can yield the desired diol with high enantioselectivity.
| Strategy | Key Reagent/Catalyst | Precursor | Key Transformation | Reference |
| Chiral Auxiliary | Evans oxazolidinone | N-acyl oxazolidinone | Asymmetric alkylation | beilstein-journals.org |
| Asymmetric Catalysis | Sharpless Asymmetric Dihydroxylation Reagent | Allyl 4-pyridyl ether | Stereoselective dihydroxylation | researchgate.net |
Multi-Step Convergent and Divergent Synthetic Routes
Complex chiral molecules can be assembled through multi-step synthetic sequences that can be either convergent or divergent. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined in the final steps. This approach can be efficient for building complex structures.
A divergent synthesis, on the other hand, starts from a common intermediate that is diversified into a range of different products. For the synthesis of this compound and its stereoisomers, a divergent approach could start from a common precursor, such as epichlorohydrin (B41342). Reaction with 4-hydroxypyridine would yield a racemic epoxide, which could then be subjected to different stereoselective ring-opening reactions or enzymatic resolutions to access the different stereoisomers. This approach provides flexibility in accessing a library of related compounds for structure-activity relationship studies.
Synthesis of Racemic and Enantiopure Intermediates
The preparation of this compound and its enantiomer, as well as the racemic mixture, hinges on the strategic selection of starting materials and reaction pathways. Key intermediates in these syntheses are typically three-carbon synthons that allow for the introduction of the pyridin-4-yloxy moiety.
Synthesis of Racemic 3-[(Pyridin-4-yl)oxy]propane-1,2-diol:
A common and straightforward approach to the racemic version of the target compound involves the nucleophilic substitution reaction between 4-hydroxypyridine and a racemic three-carbon electrophile, such as epichlorohydrin or glycidol. The reaction with epichlorohydrin proceeds via a two-step sequence: initial ring-opening of the epoxide by the phenoxide, followed by hydrolysis of the resulting epoxide.
A generalized reaction scheme is presented below:
Step 1: Epoxidation. 4-hydroxypyridine is reacted with racemic epichlorohydrin in the presence of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding glycidyl (B131873) ether.
Step 2: Hydrolysis. The resulting racemic 4-(oxiran-2-ylmethoxy)pyridine is then subjected to acidic or basic hydrolysis to open the epoxide ring, yielding racemic 3-[(pyridin-4-yl)oxy]propane-1,2-diol.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |
| 4-Hydroxypyridine | Racemic Epichlorohydrin | Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF, Acetone) | Racemic 4-(oxiran-2-ylmethoxy)pyridine |
| Racemic 4-(oxiran-2-ylmethoxy)pyridine | Water | Acid or Base catalyst | Racemic 3-[(Pyridin-4-yl)oxy]propane-1,2-diol |
Synthesis of Enantiopure this compound:
The synthesis of the enantiomerically pure (2R)-isomer requires a stereoselective approach. A highly effective strategy involves the use of a chiral three-carbon synthon, such as (R)-glycidol or its protected form, (R)-solketal. The reaction of 4-hydroxypyridine with (R)-glycidol, catalyzed by a mild base, proceeds with high regioselectivity at the terminal carbon of the epoxide, leading to the desired (2R)-enantiomer. researchgate.net
The use of a chiral catalyst in the reaction of a racemic epoxide with 4-hydroxypyridine, known as a kinetic resolution, is another advanced method to obtain the enantiopure product.
A representative synthesis using a chiral synthon is outlined below:
| Reactant 1 | Chiral Synthon | Catalyst/Conditions | Product |
| 4-Hydroxypyridine | (R)-Glycidol | Mild Base (e.g., Piperidine Hydrochloride), Solvent (e.g., Ethanol) | This compound |
| 4-Hydroxypyridine | (S)-Glycidol | Mild Base (e.g., Piperidine Hydrochloride), Solvent (e.g., Ethanol) | (2S)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol |
Enzymatic resolutions can also be employed to separate enantiomers from a racemic mixture of 3-[(pyridin-4-yl)oxy]propane-1,2-diol or its derivatives. researchgate.net This involves the use of lipases to selectively acylate one of the enantiomers, allowing for their subsequent separation.
Atom Economy and Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry and atom economy are increasingly important in the design of synthetic routes. primescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org
The traditional synthesis of aryloxypropanediols often utilizes reagents like epichlorohydrin, which raises environmental and safety concerns. rsc.org Greener alternatives are therefore highly desirable.
A notable green approach to the synthesis of aryloxypropanediols involves the use of glycerol (B35011), a renewable and non-toxic starting material. rsc.orgrsc.orgresearchgate.net This one-pot synthesis proceeds via the in-situ formation of glycerol carbonate, which then reacts with the corresponding phenol. rsc.orgresearchgate.net This method avoids the use of hazardous epoxides and chlorinated derivatives. rsc.org
Analysis of Synthetic Routes:
| Synthetic Route | Starting Materials | Byproducts | Atom Economy | Green Chemistry Considerations |
| From Epichlorohydrin | 4-Hydroxypyridine, Epichlorohydrin, Base, Water | Salt (e.g., NaCl), Water | Moderate | Use of hazardous epichlorohydrin. Generation of salt waste. |
| From Glycidol | 4-Hydroxypyridine, Glycidol | Minimal | High | Glycidol is also a reactive epoxide. The reaction is an addition reaction with high atom economy. |
| From Glycerol | 4-Hydroxypyridine, Glycerol, Dialkyl Carbonate | Alcohol, CO2 | Good | Utilizes a renewable feedstock (glycerol). Avoids hazardous epoxides. Can be performed under solvent-free conditions. rsc.orgrsc.org Catalyst and unreacted reagents can be recycled. rsc.orgrsc.org |
The synthesis starting from glycerol and a dialkyl carbonate (e.g., diethyl carbonate) is particularly attractive from a green chemistry standpoint. rsc.orgrsc.orgresearchgate.net It utilizes a bio-renewable resource, minimizes the generation of hazardous waste, and often proceeds with high yields under solvent-free conditions. rsc.orgrsc.org The use of glycerol as a green promoting medium has also been shown to be effective for the synthesis of related aryloxy propanolamines. researchgate.net
Spectroscopic and Structural Elucidation Techniques for 2r 3 Pyridin 4 Yl Oxy Propane 1,2 Diol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignmentnih.govdntb.gov.uanih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution and conformation. dntb.gov.uanih.govnih.gov
Proton (¹H) and Carbon-13 (¹³C) NMR for Core Structure and Substitution Patternsnih.govnih.gov
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons typically appear as two sets of doublets in the aromatic region, corresponding to the protons ortho and meta to the oxygen atom. The protons of the propanediol (B1597323) moiety appear in the aliphatic region. The methine proton (H-2) and the two methylene (B1212753) protons (H-1 and H-3) show distinct chemical shifts and coupling patterns that confirm the propane-1,2-diol backbone and its connection to the pyridyl group via an ether linkage. researchgate.net
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring shows characteristic signals in the downfield region, with the carbon atom directly attached to the ether oxygen (C-4) being the most deshielded. The three carbons of the propanediol side chain appear at higher field, with their chemical shifts confirming the presence of two hydroxyl-bearing carbons and one ether-linked carbon. uni-plovdiv.bgdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| C2', C6' (Pyridine) | 8.2-8.4 | 150-152 |
| C3', C5' (Pyridine) | 6.8-7.0 | 110-112 |
| C4' (Pyridine) | - | 163-165 |
| C1 (Propanediol) | 3.5-3.7 | 63-65 |
| C2 (Propanediol) | 3.9-4.1 | 70-72 |
Note: Predicted values are based on analogous structures and chemical shift principles. Actual experimental values may vary based on solvent and other conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformationdntb.gov.ua
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (¹H-¹H correlations), establishing the connectivity within the propanediol spin system (H-1 with H-2, and H-2 with H-3).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be observed between the H-3 protons of the propanediol unit and the C-4' carbon of the pyridine ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY can help determine the preferred conformation of the flexible propanediol side chain relative to the pyridine ring.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterizationnih.govdntb.gov.uaresearchgate.netlongdom.org
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydrogen-bonded diol group. libretexts.orgresearchgate.net Other key absorptions include C-O stretching vibrations for the alcohol and ether groups between 1260-1050 cm⁻¹, and characteristic C=C and C=N stretching vibrations from the pyridine ring around 1600-1400 cm⁻¹. libretexts.orgmdpi.com Aromatic C-H stretching is typically observed above 3000 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information. The pyridine ring breathing modes, typically appearing as strong bands around 1000-1030 cm⁻¹, are particularly characteristic in the Raman spectrum. researchgate.netxmu.edu.cn These distinct signals confirm the presence of the pyridinyl moiety.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching (H-bonded) | 3500 - 3200 (Broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |
| Ether (Ar-O-C) | Asymmetric Stretching | ~1250 |
| Alcohol/Ether (C-O) | Stretching | 1260 - 1050 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysisnih.govdntb.gov.ua
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. longdom.orgchromatographyonline.com For this compound, with a molecular formula of C₈H₁₁NO₃, the expected exact mass would be calculated and compared to the experimental value, typically with an accuracy of less than 5 parts per million (ppm). nih.gov
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces. researchgate.net Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyridin-4-ol moiety and the C₃H₇O₂ side chain. Another expected fragmentation is the loss of water from the diol group.
Table 3: High-Resolution Mass Spectrometry Data for C₈H₁₁NO₃
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₃ |
| Monoisotopic Mass | 169.0739 g/mol |
| Common Adducts ([M+H]⁺) | 170.0811 m/z |
| Key Fragment Ion (Pyridin-4-ol) | ~95.04 m/z |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysisdntb.gov.uaresearchgate.netlibretexts.org
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. researchgate.net For this compound, this technique would unequivocally confirm the R configuration at the chiral center (C-2).
The analysis also provides detailed information about bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice (crystal packing). nih.gov This packing is dictated by intermolecular forces, primarily hydrogen bonding involving the two hydroxyl groups of the diol and the nitrogen atom of the pyridine ring. These hydrogen bonds create extensive networks that stabilize the crystal structure. researchgate.net
Table 4: Representative Crystal Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | Number of molecules in the unit cell |
Note: The actual crystal data can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal.
Computational Chemistry and Theoretical Investigations of 2r 3 Pyridin 4 Yl Oxy Propane 1,2 Diol
Quantum Chemical Calculations (Density Functional Theory, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. These first-principles approaches solve the electronic structure of a molecule to derive its properties. For a molecule like (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol, these methods can elucidate its preferred three-dimensional arrangement, spectroscopic signatures, and electronic behavior with a high degree of accuracy.
The first step in a computational investigation is typically geometry optimization, which aims to find the most stable three-dimensional structure of the molecule, corresponding to a minimum on its potential energy surface. For a flexible molecule such as this compound, this is followed by a conformational analysis to identify other stable low-energy conformers.
The conformational landscape of this molecule is primarily defined by the torsional angles within the propanediol (B1597323) backbone and the rotation around the ether linkage to the pyridine (B92270) ring. Different orientations of the two hydroxyl groups and the pyridyl group can lead to various conformers with distinct energies and properties. Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as various DFT functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ), are employed to perform these calculations. The results of such an analysis would reveal the relative energies of different conformers and the energy barriers for their interconversion.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Torsional Angle (O-C-C-O) | H-Bonding Motif | Relative Energy (kcal/mol) |
| 1 | ~60° (gauche) | Intramolecular OH···OH | 0.00 |
| 2 | 180° (anti) | None | 2.5 |
| 3 | ~60° (gauche) | Intramolecular OH···N(pyridine) | 1.8 |
Note: This table is illustrative and presents hypothetical data to demonstrate the expected outcome of a conformational analysis. Actual values would require specific calculations.
Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted shifts are often in good agreement with experimental values, with mean absolute errors for 1H shifts typically in the range of 0.2-0.4 ppm for DFT methods. mdpi.com This can be invaluable for assigning complex spectra and confirming the structure of the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT can predict the infrared (IR) and Raman spectra of this compound. This analysis not only helps in identifying the characteristic vibrational modes of the molecule, such as the O-H stretching of the diol, C-O stretching of the ether, and various pyridine ring vibrations, but also confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO may also be centered on the aromatic system.
Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this molecule, negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond donation.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of the molecule.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. This approach provides a more comprehensive picture of the molecule's flexibility than static conformational analysis alone and can identify the most populated conformational states under specific conditions (e.g., in a particular solvent).
The presence of two hydroxyl groups in close proximity in this compound makes intramolecular hydrogen bonding a critical factor in determining its preferred conformation and stability. A hydrogen bond can form between the two hydroxyl groups, or between a hydroxyl group and the ether oxygen or the pyridine nitrogen.
Computational methods can precisely characterize these hydrogen bonds by:
Determining the bond distance (e.g., O-H···O) and angle.
Calculating the vibrational frequency shift of the O-H stretch involved in the hydrogen bond.
Quantifying the energy of the hydrogen bond interaction.
Studies on similar diols have shown that intramolecular hydrogen bonds significantly influence their conformational preferences and physical properties. researchgate.net For this compound, such an analysis would be crucial for understanding its three-dimensional structure and how it interacts with its environment.
Study of Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
Computational and theoretical studies are pivotal in predicting and understanding the solid-state architecture of pharmaceutical compounds like this compound. While a specific crystal structure for this exact molecule is not publicly available, extensive research on related pyridine, diol, and ether-containing compounds allows for a detailed theoretical analysis of its likely intermolecular interactions and supramolecular assembly. The key functional groups—the pyridine ring, the hydroxyl groups of the diol, and the ether linkage—dictate the formation of a robust and intricate network of non-covalent interactions.
The most significant interactions governing the crystal packing are expected to be hydrogen bonds. The two hydroxyl groups of the propane-1,2-diol moiety serve as excellent hydrogen bond donors, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This combination strongly favors the formation of a highly predictable and stable O-H···N supramolecular heterosynthon. nih.gov Analysis of the Cambridge Structural Database indicates that the hydroxyl···pyridine synthon occurs in over 99% of crystal structures containing both functional groups in the absence of other competing moieties, highlighting its robustness in crystal engineering. nih.gov
In addition to the primary O-H···N interaction, the hydroxyl groups can also act as acceptors, leading to O-H···O hydrogen bonds between adjacent diol moieties. This can result in the formation of chains or sheets of molecules. Furthermore, weaker C-H···O and C-H···π interactions are anticipated to play a crucial role in stabilizing the three-dimensional framework. The aromatic C-H bonds of the pyridine ring can act as weak donors to the oxygen atoms of the hydroxyl or ether groups, while the diol's aliphatic C-H groups can interact with the π-system of the pyridine ring. rsc.org
The supramolecular assembly is likely to be a complex three-dimensional network. Molecules are expected to be linked into primary chains or layers by the strong O-H···N and O-H···O bonds. These primary structures are then likely held together by the weaker C-H···O and C-H···π interactions, creating a densely packed and stable crystalline form. rsc.org Computational studies on similar structures, such as pyridine-3,4-diols, have revealed the coexistence of different tautomers and complex hydrogen-bonding patterns in the solid state, where molecules form planar and perpendicular arrangements connected by hydrogen bridges. Such complexity could also be possible for this compound.
Table 1: Predicted Hydrogen Bond Parameters in the Crystal Structure of this compound Analogs Data is representative, based on computational and crystallographic studies of molecules with similar functional groups.
| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |
| Strong Hydrogen Bond | O-H (diol) | N (pyridine) | 160-180 | 2.7 - 2.9 |
| Moderate Hydrogen Bond | O-H (diol) | O-H (diol) | 150-170 | 2.8 - 3.1 |
| Weak Hydrogen Bond | C-H (pyridine) | O (diol/ether) | 120-160 | 3.1 - 3.5 |
| Weak Hydrogen Bond | C-H (diol) | π (pyridine ring) | 110-150 | 3.3 - 3.8 |
Theoretical Insights into Reaction Mechanisms Involving the Propane-1,2-diol Moiety
The propane-1,2-diol moiety is a reactive component of the this compound molecule, susceptible to various chemical transformations such as oxidation, dehydration, and hydrogenolysis. Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide significant insights into the plausible mechanisms of these reactions. nih.govarxiv.org
Hydrogenolysis: One of the most studied reactions involving 1,2-propanediol is its formation from the hydrogenolysis of glycerol (B35011), a process that shares key mechanistic steps. mdpi.comresearchgate.net Theoretical models suggest that the hydrogenolysis of the propane-1,2-diol moiety would likely proceed via a two-step mechanism: an initial dehydration followed by hydrogenation.
Dehydration to an Intermediate: The first step involves the acid-catalyzed or metal-surface-mediated dehydration of the 1,2-propanediol to form an acetol (hydroxyacetone) intermediate. mdpi.comresearchgate.net
Hydrogenation of the Intermediate: The acetol intermediate is then hydrogenated to yield products like propanols. mdpi.com
Kinetic modeling and DFT calculations on related systems have been used to determine the activation energies for these steps. For instance, in the context of glycerol hydrogenolysis to 1,2-propanediol, the activation energy for the dehydration of glycerol to acetol is a critical parameter, with calculated values varying depending on the catalytic system. mdpi.comresearchgate.net
Oxidation: The oxidation of the propane-1,2-diol moiety can lead to several products, including hydroxyacetone, lactic acid, and pyruvic acid, depending on the reaction conditions and catalysts used. cardiff.ac.ukresearchgate.net Theoretical studies suggest that the reaction can proceed through different pathways.
Selective Oxidation of Secondary Hydroxyl: The oxidation of the secondary alcohol group leads to the formation of hydroxyacetone. This is often observed under base-free conditions with catalysts like gold or palladium nanoparticles. cardiff.ac.uk
Oxidation of Primary Hydroxyl: Subsequent or preferential oxidation of the primary alcohol can lead to lactaldehyde, which is then rapidly oxidized to lactic acid, especially in alkaline conditions. researchgate.net
C-C Bond Cleavage: More aggressive oxidation can lead to the cleavage of the C-C bond, resulting in smaller molecules like acetaldehyde (B116499) and formaldehyde. nih.gov
Computational models indicate that these pathways are often radical-mediated, initiated by the abstraction of a hydrogen atom from a C-H bond, particularly one beta to a hydroxyl group. nih.gov
Dehydration: Theoretical investigations into the dehydration of propanols using DFT calculations show that the reaction mechanism is highly dependent on the catalyst, such as zeolites. arxiv.org The process involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate, which then rearranges or eliminates a proton to form an alkene or, in the case of a diol, an enol that tautomerizes to a ketone (e.g., acetone). nih.gov
Table 2: Representative Theoretical Activation Energies for Key Reaction Steps of the Propane-1,2-diol Moiety Data derived from kinetic modeling and computational studies of glycerol hydrogenolysis and related reactions.
| Reaction Pathway | Elementary Step | Intermediate/Product | Catalyst System (for context) | Activation Energy (kJ/mol) | Reference |
| Hydrogenolysis | Dehydration of Diol | Acetol | Cu-based | 55.1 | mdpi.com |
| Hydrogenation of Acetol | 1,2-Propanediol | Cu-based | 50.9 | mdpi.com | |
| Dehydration of Diol | Acetol | Ni-Cu/SiO₂ | 87.0 | researchgate.net | |
| Hydrogenation of Acetol | 1,2-Propanediol | Ni-Cu/SiO₂ | 68.4 | researchgate.net | |
| Oxidation | Homogeneous Oxidation | Acetaldehyde, Formaldehyde | Radical-mediated (O₂) | N/A (Pathway described) | nih.gov |
Applications of 2r 3 Pyridin 4 Yl Oxy Propane 1,2 Diol As a Chiral Building Block in Organic Synthesis
Precursor for the Synthesis of Structurally Complex Chiral Molecules
The utility of the chiral 3-alkoxy-propane-1,2-diol scaffold is prominently demonstrated in the synthesis of complex, biologically active molecules. While direct synthesis examples starting from (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol are not extensively detailed in available literature, the strategic use of closely related structural analogs highlights its value. A key example is the synthesis of potent immunomodulating agents, such as (S)-3-{4-[5-(2-cyclopentyl-6-methoxy-pyridin-4-yl)- chemrxiv.orggoogle.comchalmers.seoxadiazol-3-yl]-2-ethyl-6-methyl-phenoxy}-propane-1,2-diol. chalmers.se
The synthesis of this complex pharmaceutical compound relies on a chiral precursor derived from (R)-propane-1,2-diol. chalmers.se Specifically, a protected form, (R)-4-(2,2-dimethyl- chemrxiv.orgmdpi.comdioxolan-4-ylmethoxy)-3-ethyl-N-hydroxy-5-methyl-benzamidine, serves as a key intermediate. chalmers.se This demonstrates the principle of using a simple, chiral C3 synthon (the propane-1,2-diol unit) to install the necessary stereocenter in a much larger, polyfunctional, and heterocyclic final product. The propane-1,2-diol moiety is attached to a substituted phenoxy group, which is then elaborated through a series of reactions to build the final complex structure containing multiple heterocyclic rings (pyridine and oxadiazole). chalmers.se
Table 1: Application as a Precursor in Complex Molecule Synthesis
| Precursor Class | Example of Complex Chiral Molecule | Therapeutic Area |
|---|
Chiral Synthon in Stereocontrolled Transformations
A chiral synthon is a building block whose stereochemistry influences the stereochemical outcome of a reaction, allowing for the controlled synthesis of a specific stereoisomer. The this compound molecule, with its defined stereocenter at the C2 position, has the potential to act as such a synthon. The fixed spatial arrangement of the hydroxyl groups can direct the approach of reagents in subsequent transformations, a concept known as substrate-controlled asymmetric induction.
While specific studies detailing the stereodirecting influence of this compound are not prominently featured in the surveyed literature, the principle is well-established for chiral diols. For instance, one of the hydroxyl groups could be used to direct a catalytic reduction or oxidation on a nearby prochiral center, or the diol could be converted into a chiral auxiliary to control facial selectivity in reactions like aldol additions or Diels-Alder cycloadditions.
Role in the Construction of Diverse Heterocyclic Scaffolds
The functional groups within this compound—two hydroxyls and a pyridine (B92270) nitrogen—make it a candidate for constructing new heterocyclic rings. The diol functionality can be transformed into an epoxide, which can then be opened by various nucleophiles to form rings. Alternatively, the hydroxyl groups can participate directly in cyclization reactions to form structures like cyclic ethers, acetals, or ketals.
In the synthesis of the immunomodulating agent mentioned previously, the propane-1,2-diol unit is incorporated into a final molecule that contains pyridine and oxadiazole rings. chalmers.se However, in this specific synthetic route, the diol itself does not participate in the formation of these heterocycles; rather, it is appended to a phenolic unit that is subsequently used to construct the oxadiazole ring. chemrxiv.org The development of synthetic routes where the diol moiety of this compound is directly involved in the annulation of new heterocyclic systems remains an area for potential exploration.
Derivatization Strategies for Enhancing Synthetic Utility
To utilize chiral building blocks like this compound effectively, it is often necessary to temporarily modify or "protect" the reactive hydroxyl groups. This prevents them from interfering with reactions occurring at other parts of the molecule.
A common and highly effective derivatization strategy for 1,2-diols is the formation of an acetonide (isopropylidene ketal), which creates a 1,3-dioxolane ring. This is achieved by reacting the diol with acetone or 2,2-dimethoxypropane under acidic conditions. This protection strategy is employed in the synthesis of the complex pyridin-4-yl derivatives, where the chiral diol precursor is used as its 2,2-dimethyl-1,3-dioxolane derivative. chalmers.se This acetonide is stable under many reaction conditions (e.g., those involving bases or organometallic reagents) but can be easily removed later by treatment with aqueous acid to regenerate the diol.
Other potential derivatization strategies include:
Selective Protection: Protecting one hydroxyl group as a silyl ether (e.g., TBDMS) or benzyl ether, leaving the other free for reaction.
Activation: Converting one or both hydroxyl groups into good leaving groups (e.g., tosylates or mesylates) to facilitate nucleophilic substitution reactions.
Table 2: Derivatization of the Diol Moiety for Synthetic Utility
| Derivatization Reagent | Protected Functional Group | Purpose |
|---|---|---|
| Acetone or 2,2-Dimethoxypropane | Acetonide (1,3-Dioxolane) | Protects both hydroxyl groups simultaneously; robust and easily removed. |
| Tert-butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether | Selectively protects one hydroxyl group, allowing for differential reactivity. |
Potential as a Ligand or Organocatalyst in Asymmetric Reactions
The structure of this compound contains key features that suggest its potential use as a chiral ligand in asymmetric catalysis. The two hydroxyl groups and the nitrogen atom of the pyridine ring can act as coordination sites for a metal center. By binding to a metal, the chiral diol can create a chiral environment around the catalytic site, which can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. Chiral diols are known to be effective ligands in many asymmetric transformations.
Furthermore, the molecule itself could potentially function as an organocatalyst. The hydroxyl groups can engage in hydrogen bonding to activate substrates, while the basic pyridine nitrogen could also play a role in the catalytic cycle. While specific applications of this compound as a ligand or organocatalyst have not been reported in the reviewed literature, its structural motifs are analogous to other successful chiral ligands and catalysts, indicating a promising area for future research. mdpi.com
Structure Activity Relationship Studies: Methodological Considerations for 2r 3 Pyridin 4 Yl Oxy Propane 1,2 Diol Derivatives
Design Principles for Structural Modification of the Pyridine (B92270) and Propane-1,2-diol Moieties
The design of derivatives of (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol is centered on the systematic modification of its two primary structural components: the pyridine ring and the propane-1,2-diol side chain. The goal of these modifications is to probe the chemical space around the lead compound to identify substitutions that enhance biological activity and selectivity. biomedres.usmdpi.com
The pyridine ring, a common scaffold in pharmaceuticals, offers multiple positions for substitution. nih.gov The electronic properties and steric profile of the pyridine ring can be fine-tuned by introducing various functional groups. For instance, the addition of electron-donating groups (e.g., -OH, -OMe, -NH2) or electron-withdrawing groups (e.g., -CN, halogens) can significantly alter the molecule's interaction with its biological target. nih.gov Studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov The polarity of the molecule is another critical factor; for example, replacing a methyl group with a hydrogen atom can increase polarity and affect biological outcomes. nih.gov The nitrogen atom within the pyridine ring is of particular importance as it can play a crucial role in enzyme activity. rsc.org
The propane-1,2-diol moiety is also a key area for structural modification. Altering the length of the alkyl chain or introducing substituents can impact the molecule's flexibility and conformation, thereby influencing its binding affinity. The diol functionality itself is significant, as the hydroxyl groups can act as hydrogen bond donors or acceptors, which are critical for molecular recognition at the active site of a biological target. nih.gov The 1,3-diol motif, in a broader context, is a central feature in the backbone of polyketides, which exhibit a wide range of biological activities. nih.gov The strategic protection of the alcohol groups can also be a useful tool in the synthesis of compound libraries for SAR studies. rsc.org
Interactive Table 1: Impact of Pyridine Ring Substituents on Biological Activity
| Substituent Group | General Effect on Polarity | Potential Impact on Activity |
|---|---|---|
| -OH | Increase | Can decrease IC50 values nih.gov |
| -OMe | Decrease | Can enhance activity nih.gov |
| -NH2 | Increase | Can enhance activity nih.gov |
| -CN | Decrease | Can decrease IC50 values nih.gov |
| Halogens (-Cl, -F, etc.) | Variable | May decrease activity nih.gov |
Stereochemical Influences in Structure-Activity Relationship Investigations of Diols
Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov The this compound molecule possesses a chiral center at the C2 position of the propane-1,2-diol moiety, making stereochemical considerations paramount in SAR studies. The specific spatial arrangement of the hydroxyl groups and the pyridinyloxy substituent can profoundly affect how the molecule interacts with its biological target. nih.gov
The importance of stereoselectivity lies in its impact on the biological and pharmacological properties of molecules, as many biologically active compounds have specific stereochemical requirements for their activity. numberanalytics.com The differential activity of stereoisomers often arises from the three-dimensional nature of biological receptors and enzyme active sites, which are themselves chiral. Consequently, only one enantiomer may bind with high affinity to the target, leading to the desired therapeutic effect, while the other may be inactive or even produce off-target effects.
In the context of diols, the relative and absolute configuration of the hydroxyl groups are key. Chiral diols are valuable as building blocks in stereoselective organic synthesis and are found in numerous pharmaceuticals. acs.org For SAR investigations, it is essential to synthesize and evaluate individual stereoisomers to fully understand the stereochemical requirements for activity. This allows for the identification of the eutomer (the more active isomer) and can guide the design of more potent and selective analogues. The ability of a chemical reaction to produce a specific stereoisomer is known as stereoselectivity, which is divided into diastereoselectivity and enantioselectivity. numberanalytics.com
Computational Approaches in Structure-Activity Relationship Prediction (e.g., QSAR, Molecular Docking Methodologies)
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of novel compounds and for elucidating the molecular basis of their action. nih.govnih.gov These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of molecules with known activities, QSAR can identify the physicochemical properties (descriptors) that are most influential for the observed biological effect. semanticscholar.org These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound. ijper.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows for the visualization of the binding mode of this compound derivatives within the active site of a target protein. By analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into the structural features that are critical for binding affinity. nih.gov Docking studies can help to rationalize the observed SAR data and guide the design of new analogues with improved binding characteristics. semanticscholar.org
Interactive Table 2: Commonly Used Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule |
| Steric | Molecular volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
Synthetic Strategies for Analogue Libraries and Structure-Activity Profiling
The systematic exploration of SAR requires the synthesis of a diverse library of analogues. rsc.org The development of efficient and flexible synthetic routes is therefore crucial for generating the necessary compounds for biological evaluation. A key aspect of library design is to introduce spatial diversity, where binding moieties are systematically positioned in different regions of three-dimensional space. rsc.org This can be achieved through the use of conformationally diverse scaffolds. rsc.org
For the synthesis of derivatives of this compound, a modular synthetic approach is often employed. This allows for the independent variation of the pyridine and propane-1,2-diol moieties. For example, a common precursor containing the propane-1,2-diol backbone can be reacted with a variety of substituted pyridines to generate a library of analogues with modifications to the aromatic ring. Conversely, different chiral diol building blocks can be coupled to a common pyridine precursor to explore the impact of the diol structure.
The synthesis of chiral diols can be challenging, but several methods have been developed to produce them in enantiomerically pure form. acs.org These methods are essential for investigating the stereochemical aspects of the SAR. Once synthesized, the analogue library is screened for biological activity, and the resulting data is used to refine the SAR model. This iterative process of design, synthesis, and testing is a fundamental cycle in medicinal chemistry that drives the optimization of lead compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-3-[(Pyridin-4-yl)oxy]propane-1,2-diol, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyridin-4-ol with an epoxide precursor, such as (R)-propylene oxide derivatives, under basic conditions. Enantiomeric purity is critical; chiral column chromatography or enzymatic resolution methods should be employed. For diol derivatives, asymmetric epoxidation followed by regioselective ring-opening with pyridin-4-ol is a validated approach .
Q. Which spectroscopic techniques are most effective for structural elucidation of this diol?
- Methodological Answer : Use a combination of NMR, NMR, and HSQC spectroscopy to resolve the stereochemistry and confirm the pyridinyl ether linkage. HSQC is particularly useful for distinguishing methylene and methine groups, as demonstrated in structurally related diols . Mass spectrometry (e.g., DART-MS) further validates molecular weight and fragmentation patterns .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound as a lyophilized powder at -20°C for long-term stability. In solution, use anhydrous solvents (e.g., DMSO) and freeze at -80°C to prevent hydrolysis or oxidation. Periodic NMR analysis is recommended to monitor degradation .
Advanced Research Questions
Q. How can contradictions in NMR coupling constants for similar diols guide spectral interpretation of this compound?
- Methodological Answer : Discrepancies in coupling constants (e.g., for methylene protons in related diols) often arise from conformational flexibility or solvent effects. Compare experimental data with computational models (DFT-based NMR prediction) and literature values for analogous compounds. Adjust integration protocols and verify sample purity to resolve ambiguities .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this diol, particularly in protein-binding studies?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to target proteins (e.g., transcription factors or kinases). For antiandrogen-like activity, use androgen receptor competitive binding assays, as described for structurally related diols with pyridinyl ether moieties .
Q. What strategies optimize enantiomeric resolution during large-scale synthesis?
- Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) in the epoxide precursor stage. For post-synthesis resolution, use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS .
Q. How can this diol be functionalized for use in oligonucleotide or prodrug design?
- Methodological Answer : Introduce phosphoramidite or carbonate linkages at the 1,2-diol positions to enable conjugation with nucleic acids or drug moieties. For example, LNA (locked nucleic acid) modifications, as seen in pyrenyl-ethynyl diol derivatives, enhance nuclease resistance and target binding .
Key Considerations
- Stereochemical Integrity : The (2R) configuration is critical for bioactivity. Validate via X-ray crystallography or electronic circular dichroism (ECD) if NMR is inconclusive .
- Biological Relevance : Pyridinyl ether moieties may enhance blood-brain barrier permeability, making this compound a candidate for neuropharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
